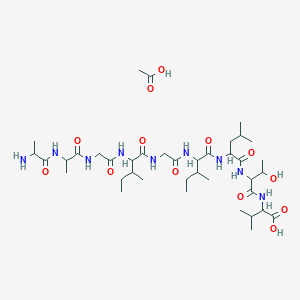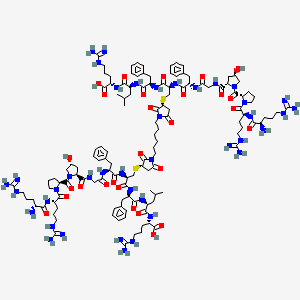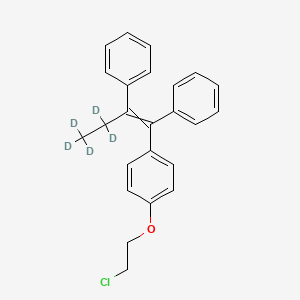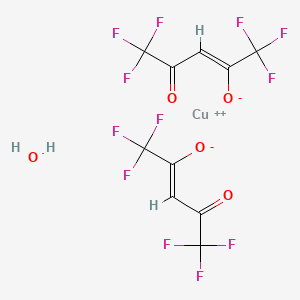
10: PN: WO2015162204 SEQID: 10 claimed sequence
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a sequence usually involves detailing its origin, function, and role in the biological system. It may also include information about its length, composition, and any unique features .
Synthesis Analysis
This involves understanding how the sequence is synthesized in the biological system. It could involve processes like DNA replication, transcription, and translation .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the molecule is involved in. It could include understanding the catalytic mechanism of an enzyme, or the chemical modifications a molecule undergoes .Physical and Chemical Properties Analysis
This involves analyzing properties like molecular weight, charge, hydrophobicity, and stability. Tools like ProtParam on ExPASy can be used for such analysis .Applications De Recherche Scientifique
Scientific Research Methodologies and Approaches
1. Air Quality Index Forecasting
- Daily Urban Air Quality Index Forecasting
A study by Wu & Lin (2019) focuses on forecasting urban air quality indexes using a hybrid model, which includes variational mode decomposition, sample entropy, and LSTM neural network. This approach addresses issues of over-decomposition and computational burden.
2. Climate Change Mitigation
- Underground CO2 Sequestration
Davarazar et al. (2019) conducted a scientometric analysis on underground CO2 sequestration Davarazar et al. (2019). Their study provides insights into the global scientific efforts and trends in this area of research.
3. Traditional Chinese Medicine (TCM) Quality Control
- Systems Pharmacology for TCM
Dai et al. (2018) proposed a systems pharmacology-based strategy to discover quality markers in TCM Dai et al. (2018). This method screens for measurable compounds as potential markers.
4. Educational Research
- Enhancing Students’ Scientific Skills
Satria (2019) researched the use of an Environmental approach with science Kit Seqip to enhance students’ scientific process skills, learning motivation, and cognitive learning outcomes Satria (2019).
5. Sustainable Economic Development in Education
- Sustainable Development in Higher Education
Abad-Segura & González-Zamar (2021) explored the evolution of sustainable economic development in higher education institutions, providing an overview of research trends and contributions in this field Abad-Segura & González-Zamar (2021).
6. Health Psychology
- Sedentary Behavior and Mental Health
Jiang et al. (2020) studied the association of sedentary behavior with anxiety, depression, and suicide ideation in college students, highlighting the impact of lifestyle factors on mental health Jiang et al. (2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
156251-11-5 |
|---|---|
Formule moléculaire |
C37H67N9O11 |
Poids moléculaire |
814.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)


![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)

